molecular formula C₃₃H₄₄N₄O₁₀ B1663432 Riboflavine tetrabutyrate CAS No. 752-56-7

Riboflavine tetrabutyrate

Cat. No. B1663432
CAS RN: 752-56-7
M. Wt: 656.7 g/mol
InChI Key: MJNIWUJSIGSWKK-BBANNHEPSA-N
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Description

Riboflavin Tetrabutyrate is a lipophilic flavin derivative with antioxidative and lipid peroxide-removing activity .


Synthesis Analysis

Riboflavin, commonly known as vitamin B2, is an essential component of living organisms and is the precursor of all biologically important flavins . The structure of Riboflavin was determined and proved by chemical synthesis .


Molecular Structure Analysis

The molecular formula of Riboflavin Tetrabutyrate is C33H44N4O10 . Its average mass is 656.723 Da and its monoisotopic mass is 656.305725 Da .


Chemical Reactions Analysis

Flavins, including Riboflavin Tetrabutyrate, are known for their ability to participate in both one-electron and two-electron transfer processes, making them indispensable mediators between two-electron and one-electron processes in biological systems .


Physical And Chemical Properties Analysis

Riboflavin Tetrabutyrate has a density of 1.3±0.1 g/cm3 . It has 14 H bond acceptors and 1 H bond donor . It is soluble in organic solvents such as methanol, ethanol, acetone, and cooking oil .

Safety And Hazards

It is advised to avoid breathing mist, gas or vapours of Riboflavin Tetrabutyrate. Contact with skin and eye should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There are ongoing clinical trials investigating the safety and effectiveness of corneal collagen crosslinking using Riboflavin Tetrabutyrate . These studies could provide valuable insights into the potential applications of Riboflavin Tetrabutyrate in the future.

properties

IUPAC Name

[2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3,(H,36,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNIWUJSIGSWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859537
Record name 2,3,4,5-Tetra-O-butanoyl-1-deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Riboflavine 2',3',4',5'-tetrabutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Hibon

CAS RN

752-56-7
Record name Riboflavin, 2',3',4',5'-tetrabutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Riboflavine 2',3',4',5'-tetrabutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

149 °C
Record name Riboflavine 2',3',4',5'-tetrabutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
M AOYAMA, T MARUYAMA… - Journal of Japan Oil …, 1985 - jstage.jst.go.jp
抄録 The synergistic antioxidant effects of tocopherol (Toc) and L-ascorbyl stearate or riboflavine tetrabutyrate on lard and palm oil were investigated by the oven and AOM tests …
Number of citations: 11 www.jstage.jst.go.jp
X ZHANG, Z ZHUO, W ZHANG… - Chinese Journal of …, 2004 - ingentaconnect.com
… The minimum detection amount of riboflavine tetrabutyrate was 4 ng. Conclusion+This … control of riboflavine tetrabutyrate. Key words HPLC>riboflavine tetrabutyrate>related substances …
Number of citations: 2 www.ingentaconnect.com
CJ KEY, CJ KOH, BK CHO - Korean Journal of Dermatology, 1979 - pesquisa.bvsalud.org
… Riboflavine tetrabutyrate is a fat soluble … of riboflavine tetrabutyrate is prolongation of its biologic half life and as a result enhancing effectivity of riboflavine, This riboflavine tetrabutyrate …
Number of citations: 1 pesquisa.bvsalud.org
岡野定輔, 松本仁, 磯部明彦, 岩本洋子 - YAKUGAKU ZASSHI, 1970 - jstage.jst.go.jp
… of the photodecomposition of riboflavine tetrabutyrate and also on … The photodecomposition of riboflavine tetrabutyrate was … the fluorescence quenching of riboflavine tetrabutyrate by the …
Number of citations: 3 www.jstage.jst.go.jp
기찬종, 고창조, 조백기 - 대한피부과학회지, 1979 - papersearch.net
… riboflavine tetrabutyrate is prolongation of its biologic half life and as a result enhancing effectivity of riboflavine, This riboflavine tetrabutyrate … oral riboflavine tetrabutyrate for more than …
Number of citations: 3 papersearch.net
H Gao, Y Zhou, Y Zeng - Chinese Journal of Analytical …, 2001 - pesquisa.bvsalud.org
… Cyclic voltammetry shows that, in a supporting ele ctrolyte of NaOH,riboflavine tetrabutyrate(RT)has a pair of cathodic and anodi c peaks at Hg electrode. The peak potentials …
Number of citations: 3 pesquisa.bvsalud.org
T Okano, H Matsumoto, A Isobe… - … zasshi: Journal of the …, 1970 - pubmed.ncbi.nlm.nih.gov
… Inhibition of photodecomposition of riboflavine tetrabutyrate by methylsubstituted benzene derivatives and its mechanism] … Inhibition of photodecomposition of riboflavine …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
岡野定輔, 松本仁, 石井真一, 磯部明彦 - YAKUGAKU ZASSHI, 1970 - jstage.jst.go.jp
… presence of pyrazolones, of fluorescence of riboflavine tetrabutyrate and new absorption bands in the difference spectra of riboflavine tetrabutyrate-pyrazolone derivative systems. It was …
Number of citations: 3 www.jstage.jst.go.jp
Y Yamamoto, H Ohama - Journal of Japanese Society of Food and …, 1966 - cabdirect.org
… Riboflavine tetrabutyrate, which is fat-soluble and tasteless and equal in vitamin effect to natural riboflavine, was used to enrich bread. After baking a third of the activity was lost from the …
Number of citations: 0 www.cabdirect.org
J Selbin, J Sherrill, CH Bigger - Inorganic Chemistry, 1974 - ACS Publications
The first solid flavin complexes ofmolybdenum (IV) have been isolated and characterized by dta, tga, ir, vis-uv, nmr, and epr data. Their general formulation is MoOCl3 (H-flavine), with …
Number of citations: 18 pubs.acs.org

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